1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol
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Overview
Description
1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-4-chloro-6-fluoroacetophenone with a reducing agent to yield the desired ethan-1-ol derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the halogen atoms onto the phenyl ring .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the ethan-1-ol group to an alkane.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-Bromo-4-chloro-6-fluorophenyl)ethanone.
Reduction: Formation of 1-(2-Bromo-4-chloro-6-fluorophenyl)ethane.
Substitution: Formation of various substituted phenyl ethan-1-ol derivatives.
Scientific Research Applications
1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The ethan-1-ol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)ethan-1-ol: Similar structure but lacks the bromine atom.
2-Bromo-4’-fluoroacetophenone: Similar halogenation pattern but with a different functional group.
4-Bromo-2-chloro-1-fluorobenzene: Similar halogenation pattern but without the ethan-1-ol group.
Uniqueness: 1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol is unique due to the combination of bromine, chlorine, and fluorine atoms on the phenyl ring, along with the presence of an ethan-1-ol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H7BrClFO |
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Molecular Weight |
253.49 g/mol |
IUPAC Name |
1-(2-bromo-4-chloro-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-4,12H,1H3 |
InChI Key |
XPYHPVDPCGFYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1Br)Cl)F)O |
Origin of Product |
United States |
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